molecular formula C8H8BrFO B15247866 (4-Bromo-2-fluoro-3-methylphenyl)methanol

(4-Bromo-2-fluoro-3-methylphenyl)methanol

Cat. No.: B15247866
M. Wt: 219.05 g/mol
InChI Key: YKJBUISQMKCZTM-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-methylphenyl)methanol (CAS 1894884-49-1) is a benzyl alcohol derivative of high value in organic synthesis and pharmaceutical research . This compound, with the molecular formula C8H8BrFO and a molecular weight of 219.05, serves as a versatile building block for the synthesis of more complex molecules . The presence of both bromo and fluoro substituents on the phenyl ring makes it a particularly useful intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, which are central to drug discovery efforts . Its primary application lies in medicinal chemistry, where it is employed in the exploration and development of potential therapeutic agents, often as a precursor for kinase inhibitors and other biologically active compounds . Researchers utilize this benzyl alcohol derivative to introduce specific substituted benzyl fragments into target molecules, leveraging its halogen groups for further functionalization . The compound requires careful handling; it is classified with the signal word "Warning" and has hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . It should be stored sealed in a dry environment at room temperature and is typically shipped under cold-chain conditions to preserve stability . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(4-bromo-2-fluoro-3-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3

InChI Key

YKJBUISQMKCZTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)methanol typically involves the bromination, fluorination, and methylation of phenylmethanol. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor.

    Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Bromo-2-fluoro-3-methylphenyl)aldehyde or (4-Bromo-2-fluoro-3-methylbenzoic acid).

    Reduction: Formation of (4-Bromo-2-fluoro-3-methylphenyl)methane.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluoro-3-methylphenyl)methanol, with the chemical formula C8H8BrFOC_8H_8BrFO, is an aromatic alcohol that contains a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring. The presence of halogen substituents influences its chemical behavior and biological activity. this compound has a molecular weight of approximately 219.05 g/mol and exhibits properties typical of aromatic alcohols, such as moderate solubility in organic solvents and potential reactivity in various applications.

Scientific Research Applications

(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol, a similar compound, has several scientific research applications. These applications include:

  • Chemistry It is used as a building block in the synthesis of more complex organic molecules.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for its potential therapeutic properties and as a precursor in drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

This compound and similar compounds have potential applications in medicinal chemistry and organic synthesis. The halogen substituents can enhance binding affinity to biological targets, making it a candidate for further studies in drug development. Initial studies indicate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Organic Synthesis

This compound serves as an intermediate for synthesizing more complex organic molecules. It has versatility in organic synthesis and potential applications in medicinal chemistry. Methods allow for the efficient production of the compound while varying conditions to optimize yield and purity.

Medicinal Chemistry

The compound and similar ones have potential biological activity, particularly as a potential inhibitor of certain enzymes. The halogen substituents can enhance binding affinity to biological targets, making it a candidate for further studies in drug development. Initial studies indicate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Potential Interactions

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methyl groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of (4-Bromo-2-fluoro-3-methylphenyl)methanol becomes apparent when compared to analogous bromo-fluoro-phenylmethanol derivatives. Key differences lie in substituent positions, which dictate electronic effects, lipophilicity, and steric hindrance. Below is a comparative analysis based on and related sources:

Table 1: Structural and Functional Comparison of Bromo-Fluoro-Phenylmethanol Derivatives

Compound Name CAS Number Substituent Positions Molecular Formula Similarity Score* Key Properties/Implications*
This compound Not reported 4-Br, 2-F, 3-CH₃ C₈H₇BrF₃O N/A High lipophilicity (CH₃), steric hindrance near -OH
(4-Bromo-3-fluorophenyl)methanol 222978-01-0 4-Br, 3-F C₇H₅BrF₃O 0.93 Moderate polarity; F at meta may enhance acidity of -OH
(3-Bromo-5-fluorophenyl)methanol 216755-56-5 3-Br, 5-F C₇H₅BrF₃O 0.87 Symmetrical substitution; potential crystallinity
(2-Bromo-5-fluorophenyl)methanol 202865-66-5 2-Br, 5-F C₇H₅BrF₃O 0.87 Ortho-Br may increase steric effects
(4-Bromo-3-methylphenyl)methanol Not reported 4-Br, 3-CH₃ C₈H₉BrO N/A Methyl enhances lipophilicity; lacks F’s electronegativity

*Similarity scores derived from structural alignment algorithms in ; properties inferred from substituent effects.

Key Observations:

Bromine at the 4-position contributes to molecular weight and polarizability, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Steric and Lipophilic Effects: The 3-methyl group introduces steric hindrance near the aromatic ring, which may slow nucleophilic substitution reactions compared to less-substituted analogs like (4-Bromo-3-fluorophenyl)methanol .

Synthetic Challenges: Multi-halogenated benzyl alcohols (e.g., ’s (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol) often require precise protection-deprotection strategies due to competing reactivities of -OH and halogens .

Research Implications and Gaps

  • Pharmaceutical Intermediates : Bromine and fluorine are common in bioactive molecules (e.g., kinase inhibitors) .
  • Material Science : Halogenated benzyl alcohols can serve as precursors for liquid crystals or polymers .

Further studies should prioritize:

  • Experimental determination of pKa, solubility, and thermal stability.
  • Exploration of catalytic applications (e.g., asymmetric synthesis).

Biological Activity

(4-Bromo-2-fluoro-3-methylphenyl)methanol, with the chemical formula C₈H₈BrFO, is an aromatic alcohol characterized by the presence of bromine and fluorine substituents on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

  • Molecular Weight : Approximately 219.05 g/mol
  • Solubility : Moderate solubility in organic solvents
  • Functional Groups : Aromatic alcohol with halogen substituents

Initial computational studies suggest that this compound may interact with enzymes involved in metabolic pathways, particularly as an inhibitor of certain cytochrome P450 enzymes. These interactions could influence its pharmacokinetic properties, including absorption and metabolism.

Interaction with Biological Targets

Research indicates that this compound may modulate prostaglandin receptors, specifically EP2 and EP4. Such modulation can have implications for anti-inflammatory responses and pain management .

Case Study 1: Prostaglandin Receptor Modulation

In a study examining the biological activity of various compounds, this compound was identified as a modulator of prostaglandin receptors. The study reported minimal toxicological effects while demonstrating significant receptor activity, suggesting its potential use in therapeutic applications .

Case Study 2: Inhibition of Cytochrome P450 Enzymes

A study focused on the interaction of this compound with cytochrome P450 enzymes found that it exhibited competitive inhibition. This finding is crucial as it highlights the potential for drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key analogs and their respective properties:

Compound NameMolecular FormulaBiological Activity
(3-Bromo-4-methylphenyl)methanolC₈H₉BrOModerate anti-inflammatory activity
(2-Bromo-4-fluoro-3-methylphenyl)methanolC₈H₈BrFOPotential antifungal properties
(4-Bromo-3-methylphenyl)methanolC₈H₉BrOInhibitory effects on metabolic enzymes

These comparisons reveal that variations in halogen positioning and substitution patterns significantly affect both chemical reactivity and biological activity.

Q & A

Q. What are the recommended safety protocols for handling (4-Bromo-2-fluoro-3-methylphenyl)methanol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use flame-retardant antistatic suits, chemical-resistant gloves, and goggles. Respiratory protection is not typically required under normal conditions but is advised during prolonged exposure .
  • Spill Management: Contain spills using inert absorbents (e.g., vermiculite) and avoid drainage contamination. Ventilate the area and dispose of waste via approved hazardous waste channels .
  • Storage: Store in a cool, dry environment away from oxidizing agents. Label containers with hazard identifiers (e.g., brominated compound warnings) .

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR are critical for confirming the aromatic substitution pattern and hydroxyl group presence. Compare chemical shifts with structurally analogous brominated phenols (e.g., 4-bromo-3-methylphenol δH ~6.8–7.2 ppm for aromatic protons) .
  • X-ray Diffraction (XRD): Use SHELXL for small-molecule refinement to resolve bond lengths and angles. ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .
  • Mass Spectrometry: High-resolution GC-MS or LC-MS helps confirm molecular weight (expected [M]+: ~218–220 Da) and detect impurities .

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer:

  • Halogenation-Reduction Pathway: Brominate a pre-fluorinated toluene derivative (e.g., 2-fluoro-3-methyltoluene) using NBS (N-bromosuccinimide), followed by oxidation to the benzaldehyde intermediate and subsequent reduction (NaBH4 or LiAlH4) to the alcohol .
  • Optimization Tips: Control reaction temperature (<0°C during bromination) and use anhydrous solvents (THF or DCM) to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data for this compound?

Methodological Answer:

  • Cross-Validation: Refine XRD data using SHELXL and compare results with density functional theory (DFT)-optimized geometries. Address outliers (e.g., bond angle deviations >2°) by re-examining hydrogen bonding or crystal packing effects .
  • Visualization Tools: Use ORTEP-III to overlay experimental and computational models, highlighting regions of steric strain or electron density mismatches .

Q. What experimental design strategies improve reaction yield and purity in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2^3 factorial design can identify interactions between temperature, reaction time, and stoichiometry .
  • Chromatographic Monitoring: Use HPLC with a C18 column (methanol/water gradient) to track intermediate formation and adjust quenching points dynamically .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Isotopic Labeling: Introduce deuterium at the benzylic position (C-OH) to study hydrogen/deuterium exchange kinetics via 2H NMR, revealing protonation/deprotonation pathways .
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor intermediates in nucleophilic substitution reactions (e.g., SNAr with amines) under varying pH conditions .

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